24-Epicastasterone

Description

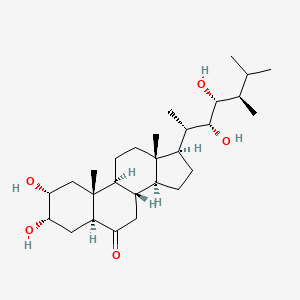

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUIKSFYFRVQLF-QONPFPPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80736-41-0 | |

| Record name | Castasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Overview of 24 Epicastasterone Within Brassinosteroid Research

Classification and Significance as a Plant Steroid Hormone

24-Epicastasterone is a naturally occurring polyhydroxylated steroid that belongs to the brassinosteroid (BR) class of phytohormones. researchgate.netmedchemexpress.com Brassinosteroids are recognized as a distinct class of plant hormones, structurally similar to steroid hormones found in animals and insects. nih.gov Within this class, BRs are categorized based on their carbon skeleton and substitutions on the B-ring. oup.com this compound is a C28 brassinosteroid characterized by a 6-keto functional group. oup.commpg.de

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C28H48O5 | biosynth.com |

| Molecular Weight | 464.68 g/mol | biosynth.com |

| IUPAC Name | (2R,3S,5S,22R,23R)-2,3,22,23-Tetrahydroxy-5-ergostan-6-one | N/A |

| Classification | C28 Brassinosteroid, 6-keto type | oup.commpg.de |

| Melting Point | 241 °C | biosynth.com |

Historical Context of Brassinosteroid Discovery and Initial Research into this compound

The journey to understanding brassinosteroids began in the 1970s with reports of organic extracts from rapeseed (Brassica napus) pollen that promoted stem elongation. oup.com This culminated in 1979 when a major collaborative effort led to the isolation of just 4 mg of a pure, biologically active substance from 227 kg of bee-collected pollen. nih.govbioone.org This compound, identified as a steroidal lactone, was named brassinolide (B613842) and was the first brassinosteroid to be characterized. nih.govnih.gov

Following this discovery, more than 30 related compounds, including this compound, were identified in a wide variety of plant species. mpg.de Early research into the function of these newly discovered hormones often involved genetic studies using mutants. For instance, brassinosteroid-insensitive mutants like bri1 were identified in screens for seedlings that could elongate roots in the presence of brassinosteroids. nih.govnih.gov

Initial research specifically involving this compound demonstrated its crucial role in normal plant development. In studies using brassinosteroid-deficient mutants of Arabidopsis thaliana, such as cbb1 and cbb3, the application of this compound was found to restore the wild-type growth pattern. researchgate.netmpg.de These feeding experiments were pivotal in providing genetic evidence for the essential role of brassinosteroids in plant development. mpg.de Furthermore, early metabolic studies in the 1990s utilized isotopically labeled this compound to trace its biotransformation in plant cell cultures, such as those of Lycopersicon esculentum (tomato), revealing how it was metabolized by the plant cells. nih.govbioone.orgnih.gov

Current Paradigms in this compound Research

Modern research on this compound has expanded to explore its intricate roles in plant physiology, particularly in mediating hormonal cross-talk and stress responses. mdpi.compreprints.org A significant focus is on its interaction with other phytohormone signaling pathways, including those of auxins, abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA). mdpi.compreprints.org For example, a 2023 study demonstrated that treating soybean plants with this compound led to an upregulation of auxin (indole-3-acetic acid) content while simultaneously downregulating the levels of the stress-related hormones SA, JA, and ABA. mdpi.compreprints.orgnih.gov This highlights its function in promoting growth under optimal conditions. preprints.orgnih.gov

To facilitate these detailed molecular studies, a key paradigm in current research is the development of advanced chemical tools. This includes the synthesis of this compound conjugates labeled with isotopes or fluorescent dyes. rsc.orgbelnauka.by These labeled molecules are instrumental in studying the molecular events involving brassinosteroids within living cells, tracking their transport, and identifying their binding partners. belnauka.by Alongside these molecular probes, analytical methods are continuously being refined. The development of highly specific enzyme-linked immunosorbent assays (ELISAs) using polyclonal antibodies raised against this compound allows for more accurate and sensitive quantification of this and related brassinosteroids in plant tissues. oup.com

Table 2: Selected Research Findings on the Effects of this compound

| Research Area | Organism | Key Findings | Source |

|---|---|---|---|

| Hormonal Interaction | Soybean (Glycine max) | Upregulates auxin (IAA) content; downregulates salicylic acid, jasmonic acid, and abscisic acid levels. | mdpi.compreprints.orgnih.gov |

| Genetic Function | Arabidopsis thaliana | Restores normal growth and development in brassinosteroid-deficient mutants (cbb1, cbb3). | researchgate.netmpg.de |

| Cellular Response | Arabidopsis thaliana | Promotes longitudinal expansion of hypocotyl cells in both wild-type and mutant seedlings. | researchgate.netmpg.de |

| Metabolism | Tomato (Lycopersicon esculentum) cell culture | Metabolized into hydroxylated and glucosylated forms, such as 26-hydroxy-24-epicastasterone. | nih.govbioone.org |

| Stress Response | Cereals | May stabilize cell membranes under temperature stress due to its lower polarity. | mdpi.com |

Biosynthesis and Metabolic Pathways of 24 Epicastasterone in Plants

Precursor Compounds and Entry Points into Brassinosteroid Biosynthesis

The biosynthetic journey to C28 brassinosteroids like 24-Epicastasterone originates from campesterol (B1663852), a widely distributed phytosterol characterized by a methyl group at the C-24 position. jst.go.jpnih.gov Campesterol serves as the primary precursor and is first converted to campestanol (B1668247). annualreviews.org This conversion is a critical entry point into the main brassinosteroid biosynthetic grid. The reduction of campesterol to campestanol is a foundational step before the molecule is directed into one of two major parallel pathways. jst.go.jpannualreviews.org

Enzymatic Steps and Cytochrome P450 Involvement in this compound Biosynthesis

A majority of the oxidative steps—specifically hydroxylations and oxidations—in the biosynthesis of brassinosteroids are catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (P450s). jst.go.jpfrontiersin.org These enzymes are responsible for the regio- and stereo-specific modifications of the steroid skeleton that ultimately lead to biologically active molecules like this compound. frontiersin.org Key P450 families implicated in this process include CYP85, CYP90, and CYP724. jst.go.jpresearchgate.net The synthesis of castasterone (B119632), the C-24 epimer of this compound, proceeds via two alternative routes: the early and late C-6 oxidation pathways. jst.go.jpannualreviews.org

In the early C-6 oxidation pathway, modifications to the B-ring of the steroid nucleus occur before the side chain is fully hydroxylated. Campestanol is first oxidized at the C-6 position to produce 6-oxocampestanol. Subsequent reactions, including hydroxylations at the C-22 and C-23 positions on the side chain, lead to intermediates like cathasterone (B1253943) and teasterone. These steps are crucial for building the functional side chain characteristic of active brassinosteroids. annualreviews.org

Alternatively, the late C-6 oxidation pathway prioritizes side-chain modifications. In this route, campestanol first undergoes hydroxylation on the side chain. jst.go.jp A key intermediate in this pathway is 6-deoxocastasterone. The final step to produce castasterone (and by extension, this compound) in this pathway is the C-6 oxidation of 6-deoxocastasterone. uniprot.org This specific oxidation is catalyzed by the cytochrome P450 enzyme CYP85A1. researchgate.net The existence of these parallel pathways, which converge and diverge, creates a robust biosynthetic network. annualreviews.org

A critical modification in both the early and late C-6 oxidation pathways is the hydroxylation at the C-22 position of the steroid side chain. This reaction is catalyzed by the cytochrome P450 enzyme CYP90B1, also known as DWF4. jst.go.jpresearchgate.net The introduction of a hydroxyl group at C-22, followed by a subsequent hydroxylation at C-23, creates the vicinal diol structure in the side chain that is instrumental for the biological activity of many brassinosteroids. mpg.de The severe dwarf phenotype of mutants lacking a functional CYP90B1/DWF4 enzyme underscores the importance of this hydroxylation step. jst.go.jp

Table 1: Key Cytochrome P450 Enzymes in this compound Biosynthesis

| Enzyme (Gene Name) | Family | Function | Pathway Contribution |

| CYP90B1 (DWF4) | Cytochrome P450 | C-22 Hydroxylation | Early & Late C-6 Oxidation |

| CYP90A1 (CPD) | Cytochrome P450 | C-23 Hydroxylation | Early & Late C-6 Oxidation |

| CYP85A1 | Cytochrome P450 | C-6 Oxidation | Late C-6 Oxidation (converts 6-deoxo intermediates) |

| CYP85A2 | Cytochrome P450 | C-6 Oxidase / BL Synthase | Late C-6 Oxidation / Final step to Brassinolide (B613842) |

This table summarizes key enzymes involved in the pathways leading to castasterone/24-epicastasterone and its subsequent conversion.

Catabolism and Inactivation Mechanisms of this compound

To maintain hormonal homeostasis, plants must not only synthesize but also deactivate and degrade brassinosteroids. Studies using exogenously applied this compound have shown that it is readily metabolized by plant cells into various inactive forms. scholaris.ca These catabolic processes primarily involve hydroxylation followed by conjugation.

One of the primary mechanisms for the inactivation of this compound is hydroxylation at various positions on the side chain. scholaris.ca In cell suspension cultures of tomato (Lycopersicon esculentum), this compound is metabolized via hydroxylation at either the C-25 or C-26 positions. mpg.descholaris.cascielo.br Research using specific inhibitors has indicated that two different types of enzymes carry out these reactions: the C-25 hydroxylase was identified as a cytochrome P450-type monooxygenase, while the C-26 hydroxylase is believed to be a different class of enzyme. scielo.brnih.gov

Following hydroxylation, the newly added hydroxyl groups are often conjugated, for instance, through glucosylation (the attachment of a glucose molecule). mpg.descholaris.ca This process increases the water solubility of the compound, facilitating its sequestration and effectively removing it from the active pool. In addition to side-chain hydroxylation, other metabolic routes include epimerization at the C-3 hydroxyl group and subsequent glucosylation. scholaris.caresearchgate.net In cell cultures of Ornithopus sativus, a more extensive degradation pathway involving side-chain cleavage has been observed, leading to the formation of pregnane-type catabolites. mpg.descielo.br

Epimerization Processes in this compound Metabolism

Epimerization, the alteration of stereochemistry at a chiral center, is a significant metabolic event for this compound. This process has been observed to occur at both the C-3 and C-2 positions of the steroid nucleus.

In cell suspension cultures of the tomato (Lycopersicon esculentum), the metabolism of tritium-labeled this compound was shown to involve epimerization. researchgate.net This transformation is a prerequisite for subsequent conjugation reactions, particularly at the C-3 position. For conjugation to occur, the hydroxyl group at C-3 typically needs to be in the β-configuration. mpg.de Since this compound possesses a 3α-hydroxyl group, epimerization to the 3β-position is a necessary step to facilitate the attachment of conjugating moieties like glucose or fatty acids. mpg.de This reversible process provides a mechanism for regulating the pool of active brassinosteroids. mpg.de

Studies in the cockroach Periplaneta americana have also demonstrated an organ-specific epimerization of this compound to 2,24-diepi-castasterone in the ovaries. researchgate.net This finding, while not in a plant system, highlights the potential for epimerization at multiple sites on the brassinosteroid skeleton. While direct evidence for C-2 epimerization of this compound in plants from the provided search results is limited, the observation of 2-epimers of other brassinosteroids suggests it as a plausible metabolic route. researchgate.net

Conjugation Reactions (e.g., Glucosidation, Esterification, Sulfonation)

Conjugation is a primary mechanism for the deactivation and storage of this compound. This process involves the attachment of various molecules, such as sugars (glucosidation), fatty acids (esterification), or sulfate (B86663) groups (sulfonation), to the steroid.

Glucosidation: The addition of a glucose molecule is a common fate for this compound and its metabolites. In tomato cell cultures, this compound is converted to glucosides at the C-2 and the epimerized C-3 hydroxyls. mpg.de Hydroxylation at C-25 and C-26 can also be followed by glucosylation. mpg.debioone.org For instance, studies with tomato cells showed the formation of 26-β-D-glucopyranosyloxy-24-epicastasterone. bioone.org This process is catalyzed by UDP-glucose glycosyltransferases (UGTs). Research on the UGT from Ornithogalum caudatum, OcUGT1, indicated that it did not glucosylate the secondary hydroxyl group in the side-chain of this compound, suggesting a degree of specificity in these enzymes. semanticscholar.org

Esterification: The formation of fatty acid conjugates is another important metabolic pathway. In cell suspension cultures of Ornithopus sativus, the metabolism of this compound led to the formation of various C-3 acyl conjugates, including myristates, palmitates, and laurates. mpg.de This esterification at the C-3 position is a key regulatory step, and similar to glucosidation, it often requires prior epimerization to the 3β-hydroxyl configuration. mpg.de The formation of these esters is considered a reversible deactivation mechanism, allowing for the release of the active hormone when needed. mpg.de

Sulfonation: The attachment of a sulfate group, or sulfonation, represents another deactivation pathway. A steroid sulfotransferase from Brassica napus has been shown to catalyze the O-sulfonation of brassinosteroids. nih.govscielo.br This enzyme exhibits specificity for the hydroxyl group at position 22. nih.govscielo.br Sulfonation effectively abolishes the biological activity of the brassinosteroid. nih.govscielo.br The expression of the genes for this sulfotransferase can be induced by salicylic (B10762653) acid, suggesting a link between brassinosteroid metabolism and plant defense responses. nih.gov

Side Chain Cleavage Mechanisms

The irreversible degradation of this compound can occur through the cleavage of its side chain. This catabolic process leads to the formation of pregnane-type metabolites, effectively terminating the hormonal signal.

Studies using cell suspension cultures of Ornithopus sativus have provided the first evidence for this degradation pathway for brassinosteroids, including metabolites of this compound. mpg.de The process is initiated by hydroxylation at the C-20 position, which is then followed by the cleavage of the C-20-C-22 bond. mpg.dempg.detandfonline.com This multi-step degradation pathway results in the permanent inactivation of the brassinosteroid molecule. mpg.de

Table of Metabolic Reactions of this compound

| Metabolic Process | Position(s) Affected | Resulting Product(s) | Plant/Cell System |

| Epimerization | C-3 | 3-epi-24-Epicastasterone | Lycopersicon esculentum researchgate.netmpg.de |

| Glucosidation | C-2, C-3 (epimerized) | Glucoside conjugates | Lycopersicon esculentum mpg.de |

| C-26 | 26-β-D-glucopyranosyloxy-24-epicastasterone | Lycopersicon esculentum bioone.org | |

| Esterification | C-3 (epimerized) | Myristate, palmitate, and laurate conjugates | Ornithopus sativus mpg.de |

| Sulfonation | C-22 | 22-Sulfooxy-24-epicastasterone (inferred) | Brassica napus nih.govscielo.br |

| Side Chain Cleavage | C-20, C-22 | Pregnane-type catabolites | Ornithopus sativus mpg.dempg.de |

Molecular Mechanisms of 24 Epicastasterone Action

Brassinosteroid Receptor Kinase Interactions and Ligand Binding

The perception of 24-epicastasterone, like other brassinosteroids, occurs at the cell membrane through a sophisticated receptor complex. The primary receptor is BRASSINOSTEROID INSENSITIVE 1 (BRI1), a leucine-rich repeat receptor-like kinase (LRR-RLK). nih.govbioone.org In the absence of a ligand, BRI1 is held in an inactive state by an inhibitor protein, BRI1 KINASE INHIBITOR 1 (BKI1). wikipedia.org

The binding of a brassinosteroid, such as this compound, to the extracellular domain of BRI1 initiates a conformational change. nih.govnih.gov This change promotes the dissociation of BKI1 and facilitates the association of BRI1 with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), another LRR-RLK. wikipedia.orgpnas.orgusp.br The formation of the BRI1-BAK1 heterodimer is a critical step in activating the signaling pathway. wikipedia.orgusp.br Both BRI1 and BAK1 are considered a co-receptor complex as they both make contact with the brassinosteroid molecule. wikipedia.org

Upon dimerization, BRI1 and BAK1 transphosphorylate each other on specific serine and threonine residues within their cytoplasmic kinase domains. nih.govwikipedia.orgpnas.org This reciprocal phosphorylation event fully activates the kinase activity of BRI1, enabling it to phosphorylate downstream signaling components. wikipedia.orgusp.bruniprot.org While primarily known as serine/threonine kinases, studies have shown that the cytoplasmic domains of both BRI1 and BAK1 can also autophosphorylate on tyrosine residues, indicating they are dual-specificity kinases. pnas.org

| Key Proteins in this compound Receptor Complex | Function |

|---|---|

| BRASSINOSTEROID INSENSITIVE 1 (BRI1) | Primary receptor that binds this compound. nih.govnih.gov |

| BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1) | Co-receptor that forms a heterodimer with BRI1 upon ligand binding. wikipedia.orgpnas.org |

| BRI1 KINASE INHIBITOR 1 (BKI1) | Negative regulator that keeps BRI1 in an inactive state. wikipedia.org |

Intracellular Signal Transduction Cascades Initiated by this compound

The activation of the BRI1-BAK1 receptor complex at the cell surface triggers a phosphorylation cascade that relays the this compound signal into the cell's interior. frontiersin.org The activated BRI1 kinase phosphorylates several receptor-like cytoplasmic kinases (RLCKs), including BRASSINOSTEROID SIGNALING KINASE (BSK) family members and CONSTITUTIVE DIFFERENTIAL GROWTH 1 (CDG1). nih.govwikipedia.org

Phosphorylated BSKs are released from the receptor complex and subsequently activate a key phosphatase, BRI1 SUPPRESSOR 1 (BSU1). nih.govfrontiersin.org BSU1, in turn, dephosphorylates and inactivates another crucial kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), which acts as a negative regulator of the signaling pathway. nih.govpnas.orgfrontiersin.org

In the absence of brassinosteroids, BIN2 is active and phosphorylates two key transcription factors, BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). frontiersin.orgnih.gov This phosphorylation event leads to their retention in the cytoplasm and promotes their degradation. pnas.orgfrontiersin.org However, when this compound is present, the activation of BSU1 leads to the inactivation of BIN2. nih.gov This allows another phosphatase, PROTEIN PHOSPHATASE 2A (PP2A), to dephosphorylate BZR1 and BES1. frontiersin.orgmdpi.com The dephosphorylated, active forms of BZR1 and BES1 can then translocate into the nucleus to regulate gene expression. frontiersin.org

| Component | Role in Signal Transduction |

|---|---|

| BSK (Brassinosteroid Signaling Kinase) | Phosphorylated and activated by BRI1. nih.govwikipedia.org |

| BSU1 (BRI1 Suppressor 1) | Phosphatase activated by BSKs. nih.govfrontiersin.org |

| BIN2 (Brassinosteroid Insensitive 2) | Negative regulator kinase, inactivated by BSU1. nih.govpnas.orgfrontiersin.org |

| PP2A (Protein Phosphatase 2A) | Dephosphorylates and activates BZR1/BES1. frontiersin.orgmdpi.com |

| BZR1/BES1 | Transcription factors activated upon dephosphorylation. frontiersin.orgnih.gov |

Modulation of Gene Expression by this compound

Once in the nucleus, the active, dephosphorylated forms of the transcription factors BZR1 and BES1 bind to specific DNA sequences in the promoters of target genes, thereby modulating their expression. pnas.orgfrontiersin.org These transcription factors can act as both activators and repressors of gene expression, depending on the target gene and interactions with other regulatory proteins. jst.go.jp

BZR1 and BES1 directly regulate the expression of a wide array of genes involved in various cellular processes, including cell elongation, division, and differentiation. nih.govbiologists.com For instance, they can upregulate the expression of genes promoting growth, such as those involved in cell wall modification and expansion. mpg.de

Furthermore, BZR1 and BES1 play a central role in the negative feedback regulation of the brassinosteroid biosynthetic pathway. They achieve this by directly repressing the expression of key brassinosteroid biosynthetic genes, such as DWF4 and BR6ox2, thus maintaining hormonal homeostasis. pnas.orgjst.go.jp

The regulatory network of BZR1 and BES1 is extensive, and they are known to interact with other families of transcription factors, integrating brassinosteroid signals with other hormonal and environmental cues to fine-tune plant growth and development. nih.govmdpi.com For example, they interact with transcription factors involved in auxin, gibberellin, and light signaling pathways. nih.govbohrium.com

Post-Translational Regulatory Events in this compound Signaling

The activity of the key signaling components in the this compound pathway is tightly regulated by various post-translational modifications. The most prominent of these is phosphorylation and dephosphorylation.

The sequential phosphorylation of BRI1 and BAK1 is essential for receptor activation. wikipedia.orgusp.br Subsequently, the phosphorylation cascade involving BSKs and the dephosphorylation of BIN2 by BSU1 are critical for signal propagation. nih.govfrontiersin.org The phosphorylation state of the master transcription factors, BZR1 and BES1, is the ultimate determinant of their activity, with phosphorylation by BIN2 leading to their inactivation and cytoplasmic retention, and dephosphorylation by PP2A leading to their activation and nuclear accumulation. pnas.orgfrontiersin.orgmdpi.com

Beyond phosphorylation, ubiquitination also plays a role in regulating the stability of components in the brassinosteroid signaling pathway. For instance, phosphorylated BZR1 is targeted for degradation by the 26S proteasome, providing another layer of control over the signaling output. pnas.org The dynamic interplay of these post-translational modifications ensures a rapid and precise response to fluctuating levels of this compound and other brassinosteroids, allowing for the fine-tuning of plant growth and developmental programs.

Physiological and Developmental Roles of 24 Epicastasterone in Plants

Regulation of Cell Elongation and Expansion

One of the most well-documented roles of 24-epicastasterone is its profound influence on cell elongation and expansion, fundamental processes for plant growth. Studies on Arabidopsis thaliana have demonstrated that this brassinosteroid is a potent promoter of cell expansion. researchgate.net

Influence on Cell Division and Differentiation

Brassinosteroids, including this compound, are integral to the processes of cell division and differentiation. researchgate.netmdpi.com These hormones are essential for the normal progression of the cell cycle and for maintaining the balance between cell proliferation and differentiation, particularly in meristematic tissues. researchgate.net

Research on related brassinosteroids has shown they can promote cell division, in some cases by upregulating genes like CycD3, a key regulator in the cell cycle. While direct evidence for this compound is part of the broader body of research on brassinosteroids, the general mechanism is understood to involve the regulation of genes responsible for cell cycle progression. researchgate.net

Furthermore, brassinosteroids play a significant role in vascular differentiation, particularly the formation of xylem. psu.edu They are involved in processes that lead to the development of tracheary elements, which are essential for water transport in plants. This indicates that this compound, as a member of this hormone class, contributes to the structural development and differentiation of plant tissues.

Impact on Hypocotyl and Root Development

The effects of this compound on plant development are particularly evident in the contrasting responses of the hypocotyl and the root system. As established, it is a strong promoter of hypocotyl elongation. mpg.demdpi.com This is a dose-dependent response, where increasing concentrations of this compound lead to a gradual increase in hypocotyl length in brassinosteroid-deficient Arabidopsis mutants. mpg.de In soybean seedlings, higher concentrations of this compound also resulted in increased hypocotyl length. mdpi.com

Conversely, this compound typically inhibits root growth. mpg.de In both Arabidopsis and soybean, application of this compound leads to a shortening of the primary root and a reduction in lateral root formation. mpg.demdpi.com Studies on soybean seedlings have shown a clear concentration-dependent inhibition of both primary and lateral root length and number. mdpi.com At a concentration of 1 µM, this compound dramatically decreased lateral root length in soybean. mdpi.com This differential effect on shoot and root tissues highlights the complex and organ-specific regulatory networks governed by brassinosteroids.

Table 1: Effect of this compound on Soybean Seedling Development

| Treatment | Primary Root Length (cm) | Lateral Root Length (cm) | Hypocotyl Length (cm) |

|---|---|---|---|

| Control | 24.18 | 7.85 | 5.38 |

| 1 µM this compound | 13.07 | 0.75 | 6.84 |

Data sourced from a study on hydroponically grown soybean seedlings, showing the inverse effect of this compound on root and hypocotyl growth. mdpi.com

Contribution to Reproductive Development and Seed Yield Regulation

This compound plays a vital role in the reproductive phases of plant development, ultimately impacting seed yield. Brassinosteroids are involved in processes such as spikelet differentiation in cereals like rice, which is a critical determinant of the final number of grains. researchgate.netresearchgate.net

Specific research on soybean has demonstrated a direct link between the application of this compound and increased seed productivity. Foliar treatment of soybean plants with this compound led to a notable increase in seed weight. mdpi.compreprints.orgresearchgate.netpreprints.org This long-term effect suggests that the hormonal interactions triggered by this compound during the plant's development translate into improved resource allocation to the seeds.

Table 2: Effect of this compound on Soybean Seed Weight

| Treatment | Average Weight of 100 Seeds (g) | Percentage Increase (%) |

|---|---|---|

| Control | ~17.5 | N/A |

| 0.25 µM or 1 µM this compound | ~19.0 | ~8.5% |

Data from a study evaluating the long-term effects of this compound on soybean productivity. preprints.orgresearchgate.net

Other Developmental Processes Modulated by this compound

Beyond the primary growth processes, this compound is involved in a range of other developmental and physiological functions.

Seed Germination: Brassinosteroids are one of the many endogenous signals that regulate the crucial stage of seed germination. mdpi.comresearchgate.net They interact with other hormones, such as abscisic acid, to control the transition from dormancy to active growth. researchgate.net

Stress Responses: There is growing evidence that brassinosteroids, including this compound, play a role in mediating plant responses to both abiotic and biotic stresses. mdpi.compreprints.orgnih.gov They can contribute to tolerance against environmental challenges like heat stress. researchgate.net

Hormonal Crosstalk: this compound does not act in isolation. Its effects are part of a complex network of interactions with other phytohormones like auxins, abscisic acid, and jasmonic acid. mdpi.compreprints.orgnih.gov For instance, studies in soybean have shown that treatment with this compound can lead to an increase in the endogenous levels of auxin, a major growth-promoting hormone, while decreasing the levels of stress-related hormones like abscisic acid and jasmonic acid under optimal conditions. mdpi.compreprints.orgnih.gov

24 Epicastasterone in Plant Abiotic Stress Responses

Mechanisms of Tolerance to Heavy Metal Stress

24-Epicastasterone, a bioactive brassinosteroid, plays a significant role in enhancing plant tolerance to heavy metal stress by modulating various physiological and defense systems. Research indicates that this compound can improve the growth and development of plants in soils contaminated with heavy metals like hexavalent chromium and copper. hainanu.edu.cn In peppers grown under hexavalent chromium stress, this compound was found to act as a growth promoter by regulating the plant's physiological and defense mechanisms. hainanu.edu.cn Physiological and transcriptomic analyses have begun to uncover the metabolic pathways and potential functional genes involved in this tolerance, providing a basis for understanding the molecular mechanisms at play. hainanu.edu.cn

Studies on Brassica juncea (Indian mustard) under copper stress have shown that this compound application enhances the plant's antioxidant defense system. It mitigates copper toxicity by reducing the uptake and accumulation of the metal and improving biomass production. frontiersin.org This is achieved in part by increasing the activities of key antioxidant enzymes and promoting the accumulation of phenolic compounds, which are crucial for plant defense. The protective effects of brassinosteroids against heavy metals can be structure-specific, with 6-keto brassinosteroids like this compound showing distinct biological activities compared to their lactone-containing counterparts. nih.gov Furthermore, its co-application with other substances, such as salicylic (B10762653) acid, has been shown to synergistically mitigate the negative effects of lead (Pb) by reducing metal uptake and enhancing the heavy metal tolerance index and water content in seedlings. researchgate.net

Table 1: Effects of this compound on Plants Under Heavy Metal Stress

| Plant Species | Heavy Metal | Observed Effects Mediated by this compound |

|---|---|---|

| Pepper (Capsicum annuum) | Hexavalent Chromium (Cr(VI)) | Improved growth and development; regulation of physiological and defense systems. hainanu.edu.cn |

| Indian Mustard (Brassica juncea) | Copper (Cu) | Enhanced antioxidant enzyme activity; increased accumulation of phenolic compounds; mitigation of toxicity. |

Role in Drought Stress Acclimation and Response

Brassinosteroids are generally recognized for their role in bolstering plant resistance against drought conditions. preprints.orgmdpi.com They are involved in a wide array of molecular and physiological responses that help plants adapt to water scarcity. researchgate.net However, the specific role of endogenous this compound in drought response can be complex and may vary between plant species.

For instance, a study on barley mutants provided an interesting insight. While drought stress significantly increased the accumulation of castasterone (B119632) (a related brassinosteroid), this compound was not detected in any of the analyzed barley genotypes, under either normal or drought conditions. nih.gov This suggests that in some species, like barley, other brassinosteroids may be the primary players in the drought response pathway. Conversely, other research points to a definitive role for this compound and other brassinosteroids in conferring drought tolerance, highlighting the need for further species-specific investigation. researchgate.net The broader family of brassinosteroids, including the derivative 24-epibrassinolide (B1217166), has been shown to reduce drought-induced oxidative stress in wheat by modulating the antioxidant system. mdpi.com

Modulation of Temperature Stress (Heat and Cold) Responses

This compound is a key modulator of plant responses to both heat and cold stress. preprints.orgmdpi.com Its endogenous levels fluctuate with temperature changes; for example, cold hardening at 5°C has been shown to increase this compound levels threefold in barley, whereas heat stress at 27°C reduces them. This suggests an adaptive role for the compound in temperature acclimation.

Under heat stress, this compound and its synthetic derivatives can protect wheat seedlings from damage. researchgate.netresearchgate.net This protective mechanism involves complex signaling pathways that include other signaling molecules like nitric oxide (NO) and hydrogen peroxide (H₂O₂). x-mol.net Treatment with this compound can lead to a transient increase in NO content, which is part of the signaling cascade that enhances thermotolerance. x-mol.net

In response to cold stress, brassinosteroids help mitigate damage such as photoinhibition by altering the physicochemical properties of cell membranes and regulating the expression of stress-responsive genes. mdpi.com Studies using model lipid membranes have shown that this compound can directly interact with membrane lipids, altering their fluidity. nih.govmdpi.com Specifically, it has been observed to decrease the fluidity of phospholipid monolayers while increasing the fluidity of monogalactolipid monolayers, which could be a mechanism to stabilize membranes and maintain photosynthetic function at low temperatures. mdpi.com

Table 2: Documented Roles of this compound in Temperature Stress

| Stress Type | Plant Species | Observed Effects and Mechanisms |

|---|---|---|

| Heat Stress | Wheat (Triticum aestivum) | Protective effect on seedlings; involves transient increases in nitric oxide (NO) and hydrogen peroxide (H₂O₂) signaling. researchgate.netx-mol.net |

| Cold Stress | Barley (Hordeum vulgare) | Endogenous levels increase during cold hardening, suggesting an adaptive role. |

Response to Salinity Stress and Ionic Homeostasis

Salinity is a major abiotic stress that hampers crop productivity by causing osmotic stress and ionic toxicity. researchgate.net Brassinosteroids, including this compound, play a crucial role in enhancing plant tolerance to saline conditions. semanticscholar.orgfrontiersin.org One of the primary mechanisms is the maintenance of ionic homeostasis. High salt levels in the soil disrupt the balance of essential ions within the plant, particularly by increasing sodium (Na⁺) uptake, which is toxic at high concentrations, and hindering potassium (K⁺) uptake.

Brassinosteroids help plants maintain a favorable ion balance by reducing the transport and accumulation of Na⁺ and restoring the levels of K⁺. semanticscholar.orgresearchgate.net This regulation helps preserve cellular functions and mitigate the toxic effects of high salinity. While much of the research has focused on the more common brassinosteroids, this compound has been identified as a naturally occurring brassinosteroid in the green alga Hydrodictyon reticulatum, indicating its fundamental role in stress response even in lower plants. semanticscholar.org The application of brassinosteroids upregulates genes that encode for antioxidant enzymes and improves osmotic balance through the accumulation of phenolic compounds, further helping plants tolerate saline environments. researchgate.net

Alleviation of Oxidative Stress through Antioxidant Systems

A common consequence of abiotic stresses like heavy metal toxicity, drought, extreme temperatures, and salinity is the overproduction of reactive oxygen species (ROS), leading to oxidative stress. mdpi.com this compound plays a central role in mitigating this oxidative stress by enhancing the plant's antioxidant defense systems. This involves both the regulation of antioxidant enzymes and the direct scavenging of ROS.

This compound has been shown to significantly boost the activity of key antioxidant enzymes, which are the first line of defense against ROS. frontiersin.orgunipi.it In studies with Brassica juncea under copper stress, treatment with this compound led to a marked increase in the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and polyphenol oxidase (PPO). SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), while CAT and peroxidases (POD) are responsible for detoxifying H₂O₂. frontiersin.orgfrontiersin.org

Similarly, under heat stress, this compound treatment was found to increase the activity of catalase and guaiacol (B22219) peroxidase in wheat seedlings. researchgate.net By upregulating the expression and activity of these enzymes, this compound helps maintain a lower level of damaging ROS, thereby protecting cellular components from oxidative damage. researchgate.net

Table 3: Regulation of Antioxidant Enzyme Activity by this compound in Brassica juncea Under Copper Stress

| Enzyme | Function | Effect of this compound Treatment |

|---|---|---|

| Superoxide Dismutase (SOD) | Converts O₂⁻ to H₂O₂ | Activity significantly increased. |

| Catalase (CAT) | Decomposes H₂O₂ to H₂O and O₂ | Activity significantly increased. |

Beyond enhancing antioxidant enzymes, this compound is involved in broader ROS scavenging mechanisms. It can directly reduce the levels of intracellular ROS. nih.gov The protective effects are also linked to its interaction with other signaling molecules that are part of the stress response network. For example, the protective effect of this compound against heat stress in wheat seedlings is mediated by a transient increase in H₂O₂ and NO levels. x-mol.net While H₂O₂ is a ROS, at low concentrations it acts as a signaling molecule that can trigger downstream protective responses, including the activation of antioxidant defenses. The interplay between this compound, H₂O₂, and NO appears to be a complex signaling cascade that ultimately enhances stress tolerance. x-mol.net Furthermore, this compound promotes the accumulation of non-enzymatic antioxidants, such as phenolic compounds like caffeic acid and chlorogenic acid, which are vital for plant defense and can directly scavenge ROS.

Involvement in Nutrient Uptake and Mineral Homeostasis Under Stress

Abiotic stress conditions significantly disrupt a plant's ability to acquire and maintain a proper balance of essential mineral nutrients, a state known as mineral homeostasis. This compound (24-epiCS), a bioactive brassinosteroid, plays a crucial role in modulating nutrient transport and distribution systems, thereby helping plants cope with the nutritional imbalances imposed by environmental stressors. Research indicates that optimal levels of brassinosteroids are essential for maintaining this delicate balance. nih.gov

Studies have shown that this compound and its derivatives can influence the uptake, translocation, and assimilation of both macronutrients and micronutrients, which are vital for plant growth and development, particularly under stress. nih.govnih.gov For instance, in soybean, appropriate levels of this compound are necessary for regulating macronutrient homeostasis. nih.gov Investigations reveal that deviations from optimal brassinosteroid levels, either through exogenous application of 24-epiCS or through inhibition of its biosynthesis, can negatively impact nutrient content. nih.gov

Under conditions of salt stress, brassinosteroids like 24-epibrassinolide (a derivative of this compound) have been shown to promote the uptake of essential cations such as potassium (K+), calcium (Ca2+), and magnesium (Mg2+), while simultaneously reducing the uptake of toxic sodium (Na+) ions in plants like canola and wheat. nih.govresearchgate.net The facilitation of Ca2+ and Mg2+ uptake is also linked to the maintenance of chloroplast structure and enhanced photosynthetic efficiency under stress. frontiersin.org

Detailed research in soybean has demonstrated the complex role of this compound in mineral balance. Both the application of 24-epiCS and its inhibition led to a reduction in total phosphorus and potassium in the shoots. nih.gov Furthermore, specific micronutrients were affected; 24-epiCS treatment decreased the magnesium concentration in shoots, while inhibition of brassinosteroid synthesis lowered iron and manganese levels. nih.gov Both treatments resulted in a dose-dependent reduction of molybdenum concentration. nih.gov This highlights that a precisely regulated level of endogenous brassinosteroids is critical for proper nutrient management.

The influence of this compound extends to nitrogen metabolism. In legumes, which have a high demand for nitrogen, brassinosteroids can enhance the activity of nitrogen-assimilation enzymes, supporting growth under nutrient-deficient or other stress conditions. nih.gov

The table below summarizes key research findings on the effect of this compound and its closely related analogue, 24-epibrassinolide, on nutrient homeostasis in various plants under abiotic stress.

Table 1: Effects of this compound and its Analogues on Mineral Nutrient Homeostasis under Abiotic Stress

| Plant Species | Brassinosteroid Applied | Stress Condition | Affected Mineral Nutrients | Observed Effect | Reference |

|---|---|---|---|---|---|

| Soybean (Glycine max) | This compound | Optimal Conditions | Phosphorus, Potassium | Reduced levels in shoot | nih.gov |

| Soybean (Glycine max) | This compound | Optimal Conditions | Magnesium | Decreased concentration in shoot | nih.gov |

| Soybean (Glycine max) | This compound | Optimal Conditions | Molybdenum | Reduced concentration | nih.gov |

| Canola (Brassica napus) | 24-Epibrassinolide | Salt Stress | K+, Ca2+, Mg2+, NO3- | Promoted uptake | nih.gov |

| Wheat (Triticum aestivum) | 24-Epibrassinolide | Salt Stress | Magnesium, Calcium, Potassium | Increased uptake | researchgate.net |

| Wheat (Triticum aestivum) | 24-Epibrassinolide | Salt Stress | Iron, Sodium | Reduced uptake | researchgate.net |

| Wheat (Triticum aestivum) | 24-Epibrassinolide | Dry-hot wind | Ca2+, Mg2+ | Facilitated uptake | frontiersin.org |

These findings collectively underscore the integral role of this compound in orchestrating ion homeostasis as a key component of plant abiotic stress tolerance. By regulating the expression and activity of mineral transporters and influencing metabolic pathways, this phytohormone helps to mitigate the detrimental effects of stress on plant nutrition, thereby supporting sustained growth and productivity in unfavorable environments. nih.govsemanticscholar.org

24 Epicastasterone in Plant Biotic Stress Responses

Induction of Plant Immunity Against Pathogens

24-Epicastasterone has been shown to activate the innate immunity of plants, thereby increasing their resistance to pathogen attacks. mdpi.com For instance, treatments with this compound have been effective in activating the innate immunity of strawberry plants against infection by Colletotrichum acutatum. mdpi.com In barley, a mixture of this compound and succinic acid demonstrated fungistatic activity, suppressing the growth of the net blotch pathogen Helminthosporium teres by nearly 50% in vitro. openagriculturejournal.com This combination also led to increased resistance to leaf spot and a notable 34% increase in seed mass per ear in field conditions. openagriculturejournal.commdpi.com

Research has also highlighted the broad-spectrum protective role of brassinosteroids, including this compound. In rice, brassinosteroid treatment has induced resistance to rice blast, caused by the fungus Magnaporthe grisea, and bacterial blight, caused by Xanthomonas oryzae pv. oryzae. mdpi.com Similarly, in tobacco plants, it has conferred resistance against the tobacco mosaic virus (TMV), the bacterium Pseudomonas syringae pv. tabaci, and the fungus Oidium sp. openagriculturejournal.commdpi.com

The application of this compound has been observed to mitigate the damage caused by various pathogens through the enhancement of the plant's defense systems. This includes stimulating the production of antimicrobial compounds and reinforcing cell and tissue structures. preprints.org

| Host Plant | Pathogen | Effect of this compound |

|---|---|---|

| Strawberry (Fragaria spp.) | Colletotrichum acutatum | Activated innate immunity. mdpi.com |

| Barley (Hordeum vulgare) | Helminthosporium teres | Suppressed pathogen growth and increased resistance to leaf spot. openagriculturejournal.commdpi.com |

| Rice (Oryza sativa) | Magnaporthe grisea, Xanthomonas oryzae pv. oryzae | Induced resistance to rice blast and bacterial blight. mdpi.com |

| Tobacco (Nicotiana tabacum) | Tobacco mosaic virus (TMV), Pseudomonas syringae pv. tabaci, Oidium sp. | Provided resistance against viral, bacterial, and fungal pathogens. openagriculturejournal.commdpi.com |

Interaction with Defense Signaling Pathways

The defensive capabilities of this compound are closely linked to its interaction with key defense signaling pathways, primarily those mediated by salicylic (B10762653) acid (SA) and jasmonic acid (JA). These phytohormones are central to the regulation of plant responses to biotic stress. mdpi.com The interplay between brassinosteroids, SA, and JA can be synergistic or antagonistic, depending on the specific plant-pathogen interaction. mdpi.commdpi.com

In soybean plants, treatment with this compound led to a decrease in the endogenous levels of salicylic acid and jasmonic acid under optimal conditions. mdpi.compreprints.orgnih.gov This suggests an antagonistic relationship in the absence of stress, potentially to balance growth and defense responses. mdpi.com However, under pathogen attack, the interaction can shift. For instance, in rice, brassinosteroids and jasmonic acid can act synergistically to inhibit a specific kinase, thereby promoting JA-dependent defense responses against viral infection. mdpi.comfrontiersin.org

Furthermore, this compound influences the phenylpropanoid pathway, which is crucial for the synthesis of various defense compounds. In tea leaves infected with Colletotrichum gloeosporioides, treatment with a brassinosteroid analogue significantly increased the activity of phenylalanine ammonia-lyase (PAL), a key enzyme in this pathway. mdpi.com This response correlated with the increased transcription of genes involved in the phenylpropanoid pathway, leading to enhanced resistance. mdpi.com

Brassinosteroids also interact with the signaling of other phytohormones like ethylene (B1197577) and abscisic acid, creating a complex regulatory network that fine-tunes the plant's defense strategy. mdpi.comscispace.com This intricate crosstalk allows plants to mount a targeted and effective response to different types of pathogens. scispace.com

| Phytohormone | Interaction with this compound | Observed Effect in Biotic Stress |

|---|---|---|

| Salicylic Acid (SA) | Can be antagonistic or synergistic. mdpi.compreprints.orgnih.gov | In soybean, this compound treatment decreased SA levels under optimal conditions. mdpi.compreprints.orgnih.gov In Arabidopsis, brassinosteroids interact with SA to regulate immune responses. frontiersin.org |

| Jasmonic Acid (JA) | Can be antagonistic or synergistic. mdpi.com | In soybean, this compound treatment decreased JA levels under optimal conditions. mdpi.com In rice, a synergistic interaction with brassinosteroids enhances defense against viruses. mdpi.comfrontiersin.org |

| Ethylene (ET) | Part of a complex signaling network with brassinosteroids. mdpi.comscispace.com | In mango fruits, resistance to Colletotrichum gloeosporioides involved the upregulation of ethylene and brassinosteroid pathways. mdpi.com |

Systemic Acquired Resistance Modulation

Systemic acquired resistance (SAR) is a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized pathogen infection. Salicylic acid is a key signaling molecule in the induction of SAR, often leading to the expression of pathogenesis-related (PR) genes. openagriculturejournal.com

Interestingly, research on tobacco plants suggests that brassinosteroid-induced resistance operates through a mechanism distinct from classical SAR. openagriculturejournal.com In these studies, brassinolide (B613842) treatment induced resistance to various pathogens without a corresponding increase in salicylic acid levels or the expression of acidic or basic pathogenesis-related (PR) genes. openagriculturejournal.commdpi.com This indicates that brassinosteroids can activate a systemic resistance pathway that is independent of the canonical SA-mediated SAR.

While brassinosteroids like this compound can enhance plant defenses, their mode of action in systemic resistance appears to be multifaceted and not solely reliant on the accumulation of salicylic acid. openagriculturejournal.com The stimulation of pathogenesis-related proteins has been associated with brassinosteroid-induced defense responses in some instances, suggesting a complex and context-dependent role in modulating systemic immunity. researchgate.net

Interactions and Crosstalk of 24 Epicastasterone with Other Phytohormones

Synergistic and Antagonistic Relationships with Auxins

Brassinosteroids (BRs) and auxins exhibit a deeply intertwined relationship, often working together to regulate various aspects of plant growth and development. mdpi.com Foliar treatment of soybean plants with 24-epicastasterone has been shown to upregulate the content of indole-3-acetic acid (IAA), a major auxin, suggesting a role for this compound in promoting growth by boosting auxin levels. mdpi.compreprints.orgresearchgate.netnih.gov This synergistic relationship is particularly evident in root development, where BRs and auxins share overlapping activities and target genes. mdpi.com At low concentrations, BRs like 24-epibrassinolide (B1217166) can promote primary root growth and lateral root formation. mdpi.comnih.gov This effect is, in part, mediated by the enhancement of auxin transport and the regulation of auxin-responsive genes involved in root development. mdpi.com

However, the interaction is not purely synergistic. High concentrations of BRs can suppress root growth, indicating a dose-dependent effect. mdpi.com While both auxins and BRs promote cell elongation in shoots, their interaction in root growth is more complex, with auxins sometimes having an inhibitory role. mdpi.comannualreviews.org Studies have shown that the growth-stimulating effect of BRs on roots can be largely independent of auxin action under certain conditions. nih.gov For instance, the application of an auxin transport inhibitor did not diminish the root-promoting effects of 24-epibrassinolide in Arabidopsis. nih.gov Furthermore, the simultaneous application of 24-epibrassinolide and the synthetic auxin 2,4-dichlorophenoxyacetic acid resulted in largely additive effects on root growth, suggesting separate, though interacting, pathways. nih.gov

At the molecular level, this crosstalk involves mutual regulation of gene expression. BRs can influence the expression of genes involved in auxin biosynthesis, such as AtYUC9, while auxins can modulate the expression of genes related to BR biosynthesis. mdpi.com This reciprocal regulation highlights the intricate feedback loops that maintain hormonal balance.

Table 1: Effects of this compound on Auxin Levels and Root Development

| Plant Species | This compound Treatment | Effect on Endogenous IAA | Effect on Root Growth | Reference |

| Soybean (Glycine max) | Foliar spray (0.25 µM, 1 µM) | Increased IAA content in leaves | Not specified | mdpi.comresearchgate.net |

| Pepper (Capsicum annuum L.) | Low concentrations (≤100 nM) | Not specified | Enhanced adventitious root number and length | mdpi.com |

| Pepper (Capsicum annuum L.) | High concentrations (≥1 μM) | Not specified | Suppressed adventitious root development | mdpi.com |

| Arabidopsis thaliana | Low concentrations | Not specified | Promoted root elongation | nih.gov |

Interplay with Abscisic Acid Signaling

Abscisic acid (ABA) is a key hormone involved in plant responses to abiotic stress, particularly drought, and plays a crucial role in processes like seed germination and stomatal closure. mdpi.comscielo.br Brassinosteroids, including this compound, generally exhibit an antagonistic relationship with ABA. mdpi.com

Exogenous application of this compound on soybean leaves has been demonstrated to decrease the levels of ABA and its glucose ester. mdpi.compreprints.orgresearchgate.net This reduction in ABA accumulation can lead to the inhibition of ABA-induced stomatal closure. mdpi.comresearchgate.net This antagonistic interaction is crucial for balancing plant growth with stress responses. preprints.org While ABA promotes dormancy and inhibits growth under stress, BRs promote growth. Their opposing actions allow plants to fine-tune their physiological state according to environmental conditions.

At the molecular level, the antagonism between BRs and ABA involves the regulation of gene expression. Microarray studies have indicated that while both hormones regulate hundreds of genes, there is not a large overlap between them. mdpi.compreprints.org BRs can directly suppress the expression of key ABA signaling components, such as ABSCISIC ACID INSENSITIVE 5 (ABI5), a transcription factor that inhibits seed germination. mdpi.com Conversely, BR-deficient mutants show increased sensitivity to ABA-induced inhibition of seed germination. mdpi.com

However, the relationship is not always antagonistic. Depending on the specific physiological process and environmental context, BRs and ABA can also act synergistically. mdpi.com For instance, in sorghum, synergistic effects of ABA and BRs in increasing drought tolerance have been observed. mdpi.com This highlights the context-dependent nature of hormonal interactions.

Table 2: Influence of this compound on Abscisic Acid Levels and Related Responses

| Plant Species | This compound Treatment | Effect on Endogenous ABA | Physiological Response | Reference |

| Soybean (Glycine max) | Foliar spray | Decreased ABA and ABA-GE levels | Not specified | mdpi.compreprints.orgresearchgate.net |

| Rice (Oryza sativa) | Foliar application of EBL | Reduced ABA levels | Not specified | mdpi.com |

| Barley (Hordeum vulgare) | Tolerant lines under freezing | Decreased ABA level (with increased homocastasterone) | Enhanced freezing tolerance | mdpi.com |

Cross-Regulation with Salicylic (B10762653) Acid Pathways

Salicylic acid (SA) is a phenolic phytohormone that plays a pivotal role in plant defense against biotrophic pathogens. mdpi.com The interaction between brassinosteroids and salicylic acid is complex, involving both synergistic and antagonistic elements. mdpi.compreprints.org

In soybean plants, treatment with this compound led to a decrease in the endogenous levels of salicylic acid, while the content of its precursor, benzoic acid, increased. researchgate.net This suggests that this compound may modulate SA biosynthesis. mdpi.comresearchgate.net This downregulation of SA could be part of a mechanism to prioritize growth over defense under optimal conditions. preprints.org

Conversely, there is evidence for a synergistic relationship where BRs can promote SA signaling. mdpi.compreprints.org This is mediated through the inactivation of BR-INSENSITIVE 2 (BIN2), a negative regulator in the BR signaling pathway. mdpi.compreprints.org BIN2 can phosphorylate the transcription factor TGA4, leading to its destabilization. mdpi.compreprints.org By inhibiting BIN2, BRs can stabilize TGA4, which in turn can promote the expression of SA-regulated genes. mdpi.compreprints.org Furthermore, some components of the BR signaling cascade, like BAK1, have been implicated in controlling SA accumulation. mdpi.com

The nature of the interaction can also depend on the environmental context. For example, under cold stress, tolerant barley lines accumulate more homocastasterone (B191412) (a type of BR) while SA content significantly drops, suggesting an antagonistic relationship in this specific stress response. preprints.org

Table 3: Effect of this compound on Salicylic Acid and Benzoic Acid Levels in Soybean

| Treatment | Salicylic Acid (SA) Level | Benzoic Acid (BzA) Level | Reference |

| Control | Baseline | Baseline | researchgate.net |

| This compound | Decreased | Increased | researchgate.net |

Interactions with Jasmonic Acid Mediated Responses

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules in plant defense against necrotrophic pathogens and herbivorous insects. mdpi.comnih.gov The interaction between brassinosteroids and jasmonic acid is predominantly antagonistic, reflecting a trade-off between growth and defense. researchgate.net

Studies on soybean have shown that the application of this compound leads to a downregulation of jasmonic acid and its bioactive conjugate, JA-isoleucine. mdpi.comresearchgate.net This suppression of the JA pathway is consistent with the growth-promoting role of BRs. researchgate.net By inhibiting JA-mediated defense responses, the plant can allocate more resources to growth and development. researchgate.net

At the genetic level, treatment with this compound can suppress the expression of genes encoding JASMONIC ACID-AMIDO SYNTHETASE JAR1, an enzyme that catalyzes the formation of JA conjugates with amino acids. mdpi.com This provides a molecular basis for the observed decrease in JA-Ile levels. mdpi.com The antagonistic relationship is further supported by the finding that BR signaling components can inhibit the biosynthesis of JA-induced defense metabolites, such as glucosinolates, thereby reducing resistance to insect herbivores. researchgate.net

However, there are instances of synergistic interactions between BRs and JA, particularly in response to viral infections in rice. frontiersin.org This suggests that the nature of the crosstalk can be pathogen-specific. The mutual antagonistic effect between BR and JA signaling pathways is a critical factor in the interaction between rice and the root-knot nematode, where low concentrations of BRs inhibit the expression of JA biosynthesis and response genes, making the plant more susceptible. mdpi.com

Table 4: Impact of this compound on Jasmonic Acid and its Conjugate in Soybean Leaves

| Treatment | Jasmonic Acid (JA) Level | JA-Isoleucine (JA-Ile) Level | Reference |

| Control | Baseline | Baseline | researchgate.net |

| This compound | Decreased | Decreased | researchgate.net |

Complex Hormonal Networks in Plant Metabolism

The regulation of plant metabolism, growth, and stress responses is not governed by linear signaling pathways but by a highly interconnected network of hormonal interactions. mdpi.comfrontiersin.org this compound, as a key brassinosteroid, is an integral node in this network. mdpi.com Its interactions with auxins, ABA, SA, JA, cytokinins, and gibberellins (B7789140) are not isolated events but are part of a larger, integrated system that allows plants to respond dynamically to both internal developmental cues and external environmental stimuli. researchgate.netmdpi.com

For example, a single treatment of this compound can simultaneously upregulate growth-promoting hormones like auxins while downregulating stress-related hormones such as ABA, SA, and JA. mdpi.compreprints.orgresearchgate.netnih.gov This coordinated response suggests a mechanism for prioritizing growth under favorable conditions. preprints.org

The complexity of these networks is further illustrated by the fact that the outcome of these interactions can be tissue-specific, developmental stage-dependent, and influenced by the specific environmental context. scispace.com Deciphering these complex hormonal networks is a major challenge in plant biology, but it is essential for a holistic understanding of how plants function and for developing strategies to improve crop resilience and productivity. mpg.de

Table 5: Summary of this compound Interactions with Other Phytohormones

| Phytohormone | Predominant Interaction | Key Effects of Interaction |

| Auxins | Synergistic/Antagonistic | Promotion of cell elongation and root growth (synergistic at low concentrations); regulation of gene expression. mdpi.commdpi.com |

| Abscisic Acid (ABA) | Antagonistic | Inhibition of ABA accumulation, counteracting ABA-induced stomatal closure and growth inhibition. mdpi.comresearchgate.net |

| Salicylic Acid (SA) | Antagonistic/Synergistic | Downregulation of SA levels; potential promotion of SA signaling via BIN2 inactivation. mdpi.compreprints.orgresearchgate.net |

| Jasmonic Acid (JA) | Antagonistic | Suppression of JA biosynthesis and signaling, leading to a trade-off between growth and defense. mdpi.comresearchgate.net |

| Cytokinins (CKs) | Complex | Indirect interactions through auxin modulation; some overlapping but distinct physiological responses. preprints.orgmpg.de |

| Gibberellins (GAs) | Synergistic/Independent | Cooperation in shoot elongation; largely independent roles in root growth. nih.govmdpi.com |

Genetic and Omics Approaches in 24 Epicastasterone Research

Investigations Using Transgenic Plants Overexpressing or Silencing 24-Epicastasterone-Related Genes

The manipulation of genes involved in the biosynthesis and signaling of this compound through transgenic approaches has provided deeper insights into its function. Overexpression of genes encoding key enzymes in the brassinosteroid biosynthetic pathway can lead to enhanced growth and biomass production. For example, overexpression of Oryza sativa L. CYP85A1, a gene involved in the final steps of brassinosteroid biosynthesis, promotes growth in transgenic trees. mdpi.com Similarly, increasing the expression of SoCYP85A1 in transgenic tobacco resulted in longer main roots and more lateral roots. mdpi.com

Conversely, silencing genes related to brassinosteroid biosynthesis or signaling can mimic the phenotypes of brassinosteroid-deficient mutants. Techniques like RNA interference (RNAi) and CRISPR-Cas9 have been employed to create gene knockdowns or knockouts, allowing for the functional characterization of specific genes. opensciencepublications.com Epigenetic silencing, a natural process of gene expression regulation, has also been observed in transgenic plants, where the introduction of a transgene can lead to the silencing of both the transgene and homologous endogenous genes. nih.govnih.gov This phenomenon, known as post-transcriptional gene silencing (PTGS), has been a valuable tool for studying gene function. nih.gov

For instance, overexpression of UGT73C5, a gene involved in the glycosylation and inactivation of brassinosteroids, in Arabidopsis resulted in dwarfism, a phenotype that could be rescued by the application of 24-epibrassinolide (B1217166). oup.comnih.gov This indicates that the regulation of active brassinosteroid levels is crucial for normal plant development.

Genome-Wide Transcriptome Analysis and Gene Expression Profiling

Genome-wide transcriptome analysis, often performed using techniques like RNA sequencing (RNA-seq), has been pivotal in identifying genes that are responsive to this compound. These studies have revealed that brassinosteroids regulate the expression of thousands of genes involved in a wide array of cellular processes.

In soybean (Glycine max), a transcriptome analysis of root tips treated with brassinolide (B613842) (a related brassinosteroid) identified thousands of differentially expressed genes. nih.govmdpi.comsemanticscholar.orgresearchgate.netresearchgate.net These genes were associated with processes such as DNA replication, microtubule-based movement, and cell wall organization. nih.govmdpi.comsemanticscholar.orgresearchgate.net Similarly, in rice (Oryza sativa), a genome-wide transcriptome analysis of seedlings treated with this compound (ECS) and the brassinosteroid biosynthesis inhibitor propiconazole (B1679638) (PPZ) identified 4110 and 3076 differentially expressed genes, respectively. nih.gov

Gene expression profiling has also shed light on the cross-talk between brassinosteroids and other phytohormones. For example, treatment of soybean with this compound was found to modify the expression of genes involved in auxin biosynthesis and signaling. mdpi.com

Table 2: Summary of Transcriptome Studies on this compound and Related Brassinosteroids

| Plant Species | Treatment | Number of Differentially Expressed Genes | Key Responsive Processes | Reference |

| Soybean (Glycine max) | Brassinolide | 3774 | DNA replication, microtubule-based movement, cell wall organization | nih.govmdpi.comsemanticscholar.orgresearchgate.net |

| Rice (Oryza sativa) | This compound (ECS) | 4110 | Cell proliferation, cell elongation | nih.gov |

| Rice (Oryza sativa) | Propiconazole (PPZ) | 3076 | Cell proliferation, cell elongation | nih.gov |

Proteomic Studies Elucidating Protein Interactions and Modifications

Proteomic analyses complement transcriptomic studies by providing a direct view of the proteins that are altered in response to this compound. These studies help in understanding post-transcriptional and post-translational modifications that regulate protein function.

In a study on tomato (Solanum lycopersicum) under calcium nitrate (B79036) stress, proteomic analysis revealed that foliar application of 24-epibrassinolide (a compound for which this compound is a precursor) led to significant changes in the accumulation of proteins involved in various metabolic pathways. frontiersin.orgnih.gov Specifically, 442 proteins showed significantly different accumulation in the leaves of seedlings treated with both calcium nitrate and 24-epibrassinolide compared to those treated with calcium nitrate alone. nih.gov These proteins were involved in processes that could enhance tolerance to the stress.

Genetic and biochemical studies have shown that brassinosteroids bind to the receptor kinase BRI1, initiating a phosphorylation/dephosphorylation cascade that ultimately modulates gene expression. frontiersin.orgnih.gov Proteomic approaches can help identify the downstream targets of this signaling cascade and elucidate the protein-protein interactions involved.

Metabolomic Profiling of this compound-Treated Plants

Metabolomic profiling provides a snapshot of the small-molecule metabolites present in a plant at a given time, offering insights into the metabolic state and physiological responses to stimuli like this compound.

In soybean plants treated with this compound, metabolomic analysis revealed significant changes in the levels of other phytohormones. mdpi.compreprints.org For instance, the content of indole-3-acetic acid (an auxin) increased, while the levels of salicylic (B10762653) acid, jasmonic acid, and abscisic acid decreased. mdpi.compreprints.org This indicates a complex interplay between brassinosteroids and other hormonal pathways in regulating plant growth.

Furthermore, studies on barley have shown that drought stress induces the accumulation of castasterone (B119632), another active brassinosteroid. frontiersin.org While this compound was not detected in this particular study, it highlights the dynamic nature of brassinosteroid metabolism in response to environmental cues. frontiersin.org The metabolism of this compound itself has been studied in cell suspension cultures of Lycopersicon esculentum, where it was found to undergo epimerization, hydroxylation, and glucosidation. researchgate.net

Functional Genomics and Gene Ontology Analysis of this compound Responsive Genes

Functional genomics aims to assign functions to the genes identified through transcriptomic and proteomic studies. Gene Ontology (GO) analysis is a key tool in this process, categorizing genes based on their associated biological processes, molecular functions, and cellular components.

In the transcriptome analysis of soybean root tips treated with brassinolide, GO analysis revealed that responsive genes were enriched in categories such as "DNA-replication," "microtubule-based movement," and "plant-type cell wall organization." nih.govmdpi.comsemanticscholar.orgresearchgate.net This suggests that brassinosteroids play a critical role in regulating cell division and expansion. In rice, GO analysis of genes repressed by this compound treatment showed an enrichment of terms related to cell proliferation and cell elongation. nih.gov

Furthermore, functional analysis of genes responsive to this compound has identified specific gene families that are regulated by this hormone. For example, in soybean, mineral transporter genes such as GmPHT1s, GmKTs, GmVIT2, GmZIPs, and GmMOT1 were found to be regulated by brassinosteroid levels, consistent with the observed effects on nutrient homeostasis. nih.govmdpi.comsemanticscholar.org In rice, the expression of genes involved in brassinosteroid biosynthesis and signal transduction was found to be associated with spikelet differentiation and degeneration, impacting grain yield. nih.gov

Advanced Analytical Methodologies for 24 Epicastasterone Quantification and Localization

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS)

Liquid chromatography coupled with mass spectrometry has become the gold standard for brassinosteroid analysis, offering high sensitivity, selectivity, and the ability to analyze multiple compounds in a single run. oup.com UHPLC-ESI-MS/MS, in particular, provides enhanced resolution and speed, making it a powerful tool for quantifying trace amounts of 24-epicastasterone in complex plant matrices. benthamopenarchives.com

Effective sample preparation is a critical first step to remove interfering substances and enrich the target analyte. Solid-Phase Extraction (SPE) is a widely used technique for the purification of brassinosteroids, including this compound. frontiersin.orgnih.govfrontiersin.org Various SPE sorbents are employed to achieve selective extraction.

C18 SPE: C18 cartridges are commonly used for the initial cleanup and enrichment of brassinosteroids from plant extracts. frontiersin.orgnih.govfrontiersin.org This reversed-phase sorbent retains the relatively nonpolar brassinosteroids while allowing more polar interfering compounds to pass through.

Two-Dimensional SPE (2D-SPE): To enhance selectivity, a two-dimensional SPE approach can be utilized. For instance, a combination of a phenylboronic acid (PBA) sorbent and a C18 sorbent has been used for the selective extraction of brassinosteroids. oup.comoup.com The PBA sorbent specifically interacts with the diol groups present in brassinosteroids, providing an additional layer of purification.

Mixed-Mode SPE: Cartridges combining ion exchange and reversed-phase mechanisms, such as mixed-mode anion exchange (MAX) and mixed-mode cation exchange (MCX), have been developed for rapid, two-step purification of brassinosteroids. oup.comnih.gov

A novel analytical method was developed using C18 cartridge SPE purification for the quantification of three types of brassinosteroids, including this compound, in different organs of Brassica napus L. (rapeseed). frontiersin.orgnih.govfrontiersin.org

| Purification Technique | Sorbent/Method | Key Advantages | Reference |

| Solid-Phase Extraction (SPE) | C18 Cartridge | Initial cleanup and enrichment | frontiersin.orgnih.govfrontiersin.org |

| Two-Dimensional SPE (2D-SPE) | Phenylboronic Acid and C18 | Enhanced selectivity through diol interaction | oup.comoup.com |

| Mixed-Mode SPE | MAX and MCX Cartridges | Rapid, two-step purification | oup.comnih.gov |

The inherent chemical structure of brassinosteroids, including this compound, often results in poor ionization efficiency in mass spectrometry, leading to low sensitivity. frontiersin.org Derivatization is a chemical modification process used to introduce a readily ionizable group onto the analyte, thereby significantly enhancing the MS signal. oup.comfrontiersin.org

Several boronic acid reagents have been successfully employed for the derivatization of brassinosteroids due to their specific reaction with the vicinal diol groups. frontiersin.org

4-(Dimethylamino)-phenylboronic acid (DMAPBA): This reagent has been used to derivatize this compound, leading to improved sensitivity in UHPLC-ESI-MS/MS analysis. frontiersin.orgnih.govfrontiersin.org

m-Aminophenylboronic acid (m-APBA): On-column derivatization with m-APBA has been shown to enhance the MS/MS sensitivity for several brassinosteroids, including this compound, by a remarkable 13 to 8,437 times. nih.gov

4-Borono-N,N,N-trimethylbenzenaminium iodide (BTBA): The use of this quaternary ammonium (B1175870) boronate as a derivatization agent led to a significant increase in the ionization efficiency and MS response of brassinosteroids. oup.comoup.com

| Derivatization Reagent | Abbreviation | Effect on Sensitivity | Reference |

| 4-(Dimethylamino)-phenylboronic acid | DMAPBA | Improved sensitivity | frontiersin.orgnih.govfrontiersin.org |

| m-Aminophenylboronic acid | m-APBA | 13-8,437 times enhancement | nih.gov |

| 4-Borono-N,N,N-trimethylbenzenaminium iodide | BTBA | Significant increase in ionization efficiency | oup.comoup.com |

For accurate and precise quantification, especially in complex biological samples, the use of internal standards is essential. Isotopically labeled internal standards, such as deuterium-labeled ([²H₃]) brassinosteroids, are ideal as they have nearly identical chemical and physical properties to their endogenous counterparts but can be distinguished by their mass in the mass spectrometer. frontiersin.orgnih.gov

The addition of a known amount of an isotopically labeled standard, such as [²H₃]castasterone, at the beginning of the sample preparation process allows for the correction of analyte losses that may occur during extraction, purification, and analysis, leading to highly accurate quantification. frontiersin.orgresearchgate.net For instance, [³H]this compound has been used to monitor recovery during purification steps. ifr-pan.edu.pl

Tandem mass spectrometry (MS/MS) is not only used for quantification but also for the structural elucidation of compounds. By inducing fragmentation of the protonated molecule [M+H]⁺ of this compound, characteristic product ions are generated, which serve as a fingerprint for its identification. researchgate.netresearchgate.net